

6-Chloronicotinaldehyde: A Pivotal Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

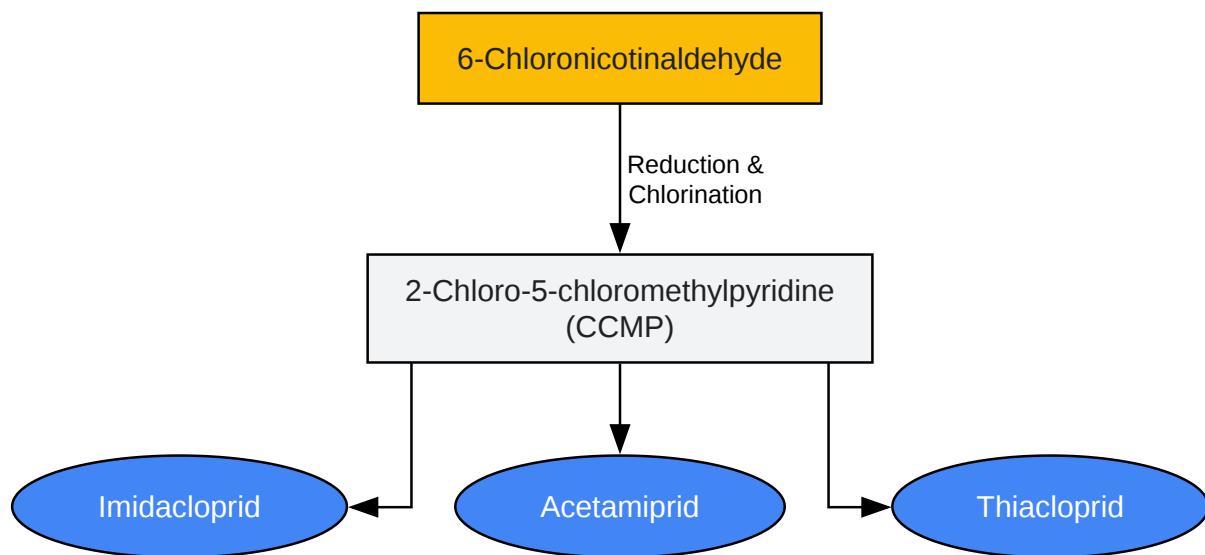
Compound Name: 6-Chloronicotinaldehyde

Cat. No.: B1585923

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

6-Chloronicotinaldehyde is a versatile chemical intermediate that serves as a crucial precursor in the synthesis of a range of agrochemicals, particularly neonicotinoid insecticides. [1] Its unique structure, featuring a chlorinated pyridine ring and a reactive aldehyde group, makes it an ideal starting point for constructing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its properties, its application in the synthesis of major agrochemicals, detailed experimental protocols, and the mode of action of the resulting products.


Physicochemical Properties of 6-Chloronicotinaldehyde

6-Chloronicotinaldehyde, also known as 2-Chloro-5-formylpyridine or 6-Chloropyridine-3-carboxaldehyde, is a solid compound at room temperature.[2][3] Its key properties are summarized below, providing essential data for handling, storage, and reaction planning.

Property	Value	References
CAS Number	23100-12-1	[2] [3] [4]
Molecular Formula	C ₆ H ₄ CINO	[2] [3] [4]
Molecular Weight	141.56 g/mol	[3] [4]
Appearance	Solid	[3]
Melting Point	77-81 °C	[3] [4] [5]
Solubility	Soluble in water	[4]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3]

Synthesis of Neonicotinoid Insecticides

6-Chloronicotinaldehyde is a foundational component for synthesizing several major neonicotinoid insecticides. These systemic pesticides are taken up by the plant, making them effective against a wide range of sucking and chewing insects.[\[6\]](#)[\[7\]](#) The general synthetic approach involves the transformation of the aldehyde group and subsequent coupling with various nitrogen-containing heterocyclic moieties. A critical intermediate derived from **6-chloronicotinaldehyde** is 2-chloro-5-chloromethylpyridine (CCMP), which is often the direct precursor used in the final condensation steps.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway from **6-Chloronicotinaldehyde** to key neonicotinoids.

Imidacloprid is a widely used systemic insecticide effective against sucking insects, soil pests, and fleas.^[8] It is synthesized by reacting 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.

Experimental Protocol:

A process for preparing Imidacloprid involves the reaction of 2-nitroiminoimidazolidine with 2-chloro-5-chloromethylpyridine (CCMP) in an organic solvent like dimethylformamide (DMF) in the presence of an alkali carbonate.^[9]

- A mixture of a stoichiometric amount of 2-nitroiminoimidazolidine and the organic solvent is prepared.
- The mixture is heated to reflux condition.
- A stoichiometric amount of 2-chloro-5-chloromethylpyridine is gradually added to the refluxing mixture.^[9]
- The reaction proceeds at a temperature ranging from room temperature to approximately 80°C.^[9]

- After the reaction is complete, the product is isolated and purified.

A cascade reaction approach has also been developed, reacting 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine in acetonitrile at 30°C for 120 minutes, achieving a high yield.[10]

Parameter	Value	Reference
Reactants	2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, nitroguanidine	[10]
Solvent	Acetonitrile	[10]
Temperature	30°C	[10]
Time	120 minutes	[10]
Yield	96.35%	[10]

Acetamiprid is another significant neonicotinoid used to control a variety of insects in agriculture.[11] Its synthesis involves the reaction of an N-(6-chloro-3-pyridylmethyl) amine derivative with a cyano-containing compound.

Experimental Protocol:

The synthesis of Acetamiprid can be achieved in a two-step process starting from 2-chloro-5-chloromethylpyridine (CCMP).[12][13]

- Amination: 2-chloro-5-chloromethylpyridine (750kg) is added dropwise over 8 hours to a solution of monomethylamine gas (310kg) in a solvent such as dichloroethane (3500L) at 45°C. The reaction is held at this temperature for 4 hours to produce N-(6-chloro-3-pyridylmethyl)methylamine.[13]
- Condensation: In a 500 ml reaction vessel, 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol are added, followed by 112 g of cyanoethyl ester. The mixture is heated to 65°C and held for 6-7 hours.[12][14]

- Work-up: Upon completion, the reaction mixture is cooled to 0°C, allowed to stratify, filtered, and washed with saturated brine. After drying, Acetamiprid is obtained.[12][14]

Parameter	Value	Reference
Key Intermediate	N-(6-chloro-3-pyridylmethyl)methylamine	[12]
Second Reactant	Cyanoethyl ester	[12][14]
Temperature	65°C	[12][14]
Time	6-7 hours	[12][14]
Purity	96.8%	[12][14]
Yield	96.6%	[12][14]

Thiacloprid is a neonicotinoid insecticide particularly effective against sucking and biting insects like aphids and whiteflies.[15][16] It is characterized by a cyanamide group attached to a thiazolidinylidene ring.

Experimental Protocol:

The synthesis of Thiacloprid, [3-[(6-chloro-3-pyridinyl) methyl]-2thiazolidinylidene] cyanamide, starts with the key intermediate 2-chloro-5-chloromethylpyridine (CCMP).[15]

- Preparation of the Thiazolidine Intermediate: CCMP is reacted with a suitable precursor to form the 3-((6-chloropyridin-3-yl)methyl)thiazolidin-2-imine core.
- Cyanation: The imine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyanamide functional group, yielding Thiacloprid.
- The specific reaction conditions, such as solvents, temperatures, and catalysts, are proprietary but follow general principles of nucleophilic substitution and condensation reactions. The synthesis was first disclosed in European and US patents by Nihon Tokushu Noyaku Seizo K.K.[17]

Property	Value	Reference
Chemical Name	{(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide	[16]
Molecular Formula	C ₁₀ H ₉ ClN ₄ S	[16]
Molar Mass	252.72 g/mol	[16]
Melting Point	136 °C	[16]
Water Solubility	185 mg/L at 20°C	[16]

Mechanism of Action: Targeting the Insect Nervous System

Neonicotinoids derived from **6-chloronicotinaldehyde** function as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[\[6\]](#)[\[8\]](#)[\[18\]](#)[\[19\]](#) This mode of action is highly selective for insects over mammals, providing a favorable safety profile for non-target species.[\[7\]](#)[\[18\]](#)

- Binding to nAChR: Neonicotinoids bind to the postsynaptic nAChRs.[\[7\]](#)[\[8\]](#) This binding is much stronger in insect receptors than in their mammalian counterparts.[\[7\]](#)[\[8\]](#)
- Nerve Stimulation: The binding mimics the action of the neurotransmitter acetylcholine (ACh), causing the receptor's ion channel to open.[\[8\]](#)[\[19\]](#)
- Overstimulation and Blockage: Unlike ACh, which is quickly broken down by acetylcholinesterase, neonicotinoids are not easily degraded. This leads to continuous stimulation of the receptor.[\[8\]](#)
- Paralysis and Death: The constant firing of the nerve cells eventually leads to a blockage of the neuronal pathway, resulting in paralysis and, ultimately, the death of the insect.[\[6\]](#)[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Neonicotinoid mode of action at the insect nicotinic acetylcholine receptor (nAChR).

Conclusion

6-Chloronicotinaldehyde is an indispensable intermediate in agrochemical synthesis. Its structural features provide a robust scaffold for the creation of potent neonicotinoid insecticides like Imidacloprid, Acetamiprid, and Thiacloprid. The detailed synthetic pathways and understanding of the specific mode of action of these derivatives allow for the continued development of effective crop protection solutions. For researchers and developers, **6-chloronicotinaldehyde** represents a key molecule, linking fundamental organic chemistry with advanced applications in global agriculture and food production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 6-Chloropyridine-3-carboxaldehyde 96 23100-12-1 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsoc [chemsoc.com]
- 6. pan-uk.org [pan-uk.org]
- 7. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 8. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 13. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]
- 14. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiacloprid - Wikipedia [en.wikipedia.org]
- 17. Thiacloprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
- 19. Neonicotinoids [sigmaaldrich.com]
- To cite this document: BenchChem. [6-Chloronicotinaldehyde: A Pivotal Building Block for Modern Agrochemicals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585923#6-chloronicotinaldehyde-as-a-building-block-for-agrochemicals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com